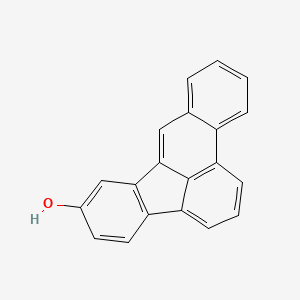

Benz(e)acephenanthrylen-6-ol

Description

Structure

3D Structure

Properties

CAS No. |

81824-09-1 |

|---|---|

Molecular Formula |

C20H12O |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-18-ol |

InChI |

InChI=1S/C20H12O/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11,21H |

InChI Key |

BNNFFFAEJBMPAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Benz E Acephenanthrylen 6 Ol

3 Stereoselective Synthesis Approaches

The concept of stereoselectivity becomes critical when the target molecule contains stereocenters. While Benz(e)acephenanthrylen-6-ol itself does not possess a chiral carbon, derivatives of the benz(e)acephenanthrylene core, such as dihydrodiols formed during metabolism, can have multiple stereocenters. The principles of stereoselective synthesis are therefore relevant for producing specific isomers of such complex functionalized PAHs. rsc.org

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. rsc.org This is often achieved through catalyst- or reagent-controlled reactions, where a chiral catalyst or auxiliary directs the formation of one stereoisomer over others. For reactions involving the construction of cyclic systems, such as the Diels-Alder reaction, stereoselectivity is a key consideration. rsc.org For example, inverse electron-demand hetero-Diels–Alder reactions have been used to construct complex fused heterocyclic systems with excellent control of diastereoselectivity. rsc.org

In the context of precursors for PAH synthesis, stereoselective methods can be used to create specific isomers of building blocks. For instance, the copper-catalyzed oxidation of sodium sulfinates can be used for the stereoselective synthesis of (E)-alkenyl sulfones from alkenes or alkynes. organic-chemistry.org Such control over the geometry of a double bond in a precursor molecule can be crucial for the success of subsequent cyclization steps.

The synthesis of complex natural products and functional materials often relies on the ability to construct multiple stereocenters in a controlled manner. rsc.orgbeilstein-journals.org Should a synthesis of a chiral derivative of this compound be required, these fundamental strategies—including the use of chiral catalysts, substrate control, and diastereoselective cyclizations—would be essential to achieve the desired stereochemical outcome. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benz(e)acephenanthrylene |

| Benz[e]indeno[1,2,3-hi]acephenanthrylene |

| Cyclohexanone (B45756) |

| Cyclohexanol (B46403) |

| Benzo[j]fluoranthene |

| 9,14-Diazadibenz[a,e]acephenanthrylene |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |

| 2-(1-chloroethenyl)benzo[c]phenanthrene |

| Nitric acid |

| Sulfuric acid |

Advanced Analytical Methodologies for Benz E Acephenanthrylen 6 Ol Quantification and Characterization

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of Benz(e)acephenanthrylen-6-ol is its extraction from the sample matrix. The choice of extraction technique is paramount and depends on the sample type (e.g., water, soil, biological fluids), the concentration of the analyte, and the required level of cleanliness of the final extract. For OH-PAHs, which encompass compounds like this compound, several techniques have been developed and optimized to ensure high recovery and minimal interference.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional and fundamentally important technique for separating compounds based on their differential solubilities in two immiscible liquid phases. youtube.com For hydroxylated PAHs in aqueous samples, LLE involves the use of an organic solvent to extract the analytes from the water phase.

Optimization of LLE for compounds like this compound typically involves several key parameters:

Solvent Selection : The choice of extraction solvent is crucial. Solvents like n-butanol, hexane (B92381), or pentane (B18724) are often used. youtube.comnih.gov The ideal solvent should have high solubility for the target analyte and be immiscible with the sample matrix.

pH Adjustment : The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. For OH-PAHs, adjusting the pH can suppress the ionization of the hydroxyl group, making the molecule less polar and more readily extracted into a nonpolar organic solvent.

Solvent-to-Sample Ratio : Optimizing the volume ratio of the organic solvent to the aqueous sample is necessary to achieve a high concentration factor and ensure exhaustive extraction.

Extraction Cycles : Multiple sequential extractions with fresh portions of the organic solvent are generally more efficient than a single extraction with a large volume.

While effective, LLE can be time-consuming, require large volumes of high-purity organic solvents, and be challenging to automate. nih.govtrajanscimed.com

Solid-Phase Extraction (SPE) and Microextraction (SPME) Applications

Solid-Phase Extraction (SPE) has become a popular alternative to LLE, offering reduced solvent consumption, higher analyte concentration factors, and the potential for automation. sigmaaldrich.comchromatographyonline.com SPE separates components of a mixture based on their physical and chemical interactions with a solid sorbent. sigmaaldrich.com For OH-PAHs, reversed-phase SPE is common, using sorbents like C18-bonded silica (B1680970) or polymeric materials like styrene-divinylbenzene. chromatographyonline.comphenomenex.com

The general SPE procedure involves four steps:

Conditioning : The sorbent is wetted with a solvent like methanol (B129727), followed by water or a buffer to prepare it for sample loading. thermofisher.com

Sample Loading : The pre-treated sample is passed through the sorbent bed, where the analyte is retained. thermofisher.com

Washing : Interfering compounds are washed away with a solvent that does not elute the analyte of interest. thermofisher.com

Elution : A strong organic solvent is used to desorb the analyte from the sorbent for collection and analysis. thermofisher.com

Solid-Phase Microextraction (SPME) is a miniaturized, solvent-free version of SPE that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed directly to the sample (direct immersion) or its headspace, and analytes adsorb onto the coating. For OH-PAHs, a key innovation is the use of on-fiber derivatization, where the derivatizing agent is present on the fiber, allowing for simultaneous extraction and derivatization, which is particularly useful for subsequent GC analysis. researchgate.netmdpi.com

Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE)

For solid and semi-solid samples like soil, sediment, or tissue, more vigorous extraction techniques are required. Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) are advanced methods that enhance extraction efficiency by using high temperature and pressure.

Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, uses conventional organic solvents at elevated temperatures (up to 200°C) and pressures (around 1500 psi). wikipedia.orgresearchgate.net These conditions keep the solvent in a liquid state above its atmospheric boiling point, leading to:

Increased analyte solubility and diffusion rates. thermofisher.com

Disruption of strong solute-matrix interactions. thermofisher.com

Reduced solvent viscosity, allowing for better penetration into the sample matrix. thermofisher.com

ASE is an EPA-approved method (Method 3545A) for extracting PAHs and other semi-volatile organic compounds from solid waste, demonstrating high recoveries in significantly less time and with less solvent than traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the extraction solvent and sample matrix. anton-paar.com Polar molecules in the sample absorb microwave energy, leading to rapid, uniform heating that accelerates the transfer of analytes from the matrix into the solvent. researchgate.net Key advantages of MAE include drastically reduced extraction times (often 10-30 minutes) and lower solvent consumption. anton-paar.commdpi.com For PAH extraction from food or environmental samples, a mixture of hexane and acetone (B3395972) is often used at temperatures around 120°C. anton-paar.com

Emerging Extraction Technologies (e.g., Nanosorbent-based methods)

Recent research has focused on developing novel sorbents with superior performance, leading to the emergence of nanosorbent-based extraction methods. Nanomaterials offer an exceptionally high surface-area-to-volume ratio and unique physicochemical properties that can be tailored for selective analyte capture. nih.gov

These advanced sorbents are often used in microextraction formats, such as magnetic solid-phase extraction (MSPE) or dispersive micro-solid-phase extraction (d-μ-SPE).

Table 1: Examples of Nanosorbents Used in the Extraction of Polycyclic Aromatic Hydrocarbons

| Nanosorbent Type | Description | Key Advantages | Reference |

|---|---|---|---|

| Graphene-Coated Magnetic Nanoparticles (G-FeCo) | Combines the superparamagnetism of an iron-cobalt alloy core with the strong adsorptive capacity of a graphene shell. | Excellent adsorption efficiency and rapid separation from the sample solution using an external magnet. | aidic.it |

| Mesoporous Silica Nanoparticles (MSNPs) | Can be functionalized with various organic groups (e.g., cholesterol, cyclodextrin) to enhance selectivity and adsorption capacity. | High surface area and tunable pore structure. Magnetized versions allow for easy separation. | wiley.com |

| Electrospun Nanofibers | Produced from polymers like polyacrylonitrile (B21495) (PAN), sometimes blended with natural materials like aloin (B1665253) or rosin. | High surface area and can be packed into syringes for microextraction in packed syringe (MEPS) methods. | nih.gov |

| Ionic Liquid-Functionalized Magnetic Nanoparticles | Magnetic nanoparticles (e.g., Fe3O4) are coated with an ionic liquid to create a unique sorbent surface. | Offers high preconcentration factors and can be tailored for specific analyte interactions. | researchgate.net |

Derivatization Strategies for Enhanced Detectability

For the analysis of OH-PAHs by Gas Chromatography (GC), a derivatization step is typically essential. d-nb.info The polar hydroxyl group of this compound makes it non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns. Derivatization converts the -OH group into a less polar, more volatile, and more thermally stable silyl (B83357) ether. mdpi.comd-nb.info This process improves chromatographic peak shape, reduces tailing, and enhances sensitivity. mdpi.com

A common strategy is silylation, where a silylating agent replaces the active hydrogen in the hydroxyl group with a silyl group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). mdpi.comd-nb.info

Table 2: Common Derivatization Reagents for Hydroxylated PAHs

| Reagent | Full Name | Derivative Formed | Notes | Reference |

|---|---|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) ether | Often used with a catalyst like trimethylchlorosilane (TMCS). A common and effective reagent. | nih.govd-nb.info |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) ether | Forms very stable derivatives that are less susceptible to hydrolysis than TMS ethers. TBDMS derivatives show favorable fragmentation in mass spectrometry. | nih.govresearchgate.netmdpi.comnih.gov |

The derivatization reaction is often performed after extraction and solvent evaporation, by heating the sample residue with the reagent at a specific temperature (e.g., 70°C) for a set time before GC-MS analysis. d-nb.info

Chromatographic Separation Techniques

Following extraction and cleanup, the final analytical determination of this compound is typically performed using high-resolution chromatographic techniques coupled with sensitive detectors. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. As noted, for OH-PAHs, prior derivatization is required to ensure volatility and thermal stability. d-nb.info The derivatized extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for highly confident identification and quantification.

High-Performance Liquid Chromatography (HPLC) is another widely used technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC for analyzing OH-PAHs like this compound is that derivatization is often not necessary. d-nb.info This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. Reversed-phase columns (e.g., C18) are typically used, and detection is often achieved with highly sensitive fluorescence detectors (FLD) or mass spectrometers (LC-MS).

High-Performance Liquid Chromatography (HPLC) with Advanced Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation of this compound from its isomers is critically dependent on the selection of the HPLC column's stationary phase.

Advanced stationary phases are designed to exploit subtle differences in the planarity, polarity, and pi-electron systems of isomeric hydroxylated PAHs (OH-PAHs). While traditional C18 (octadecylsilane) columns provide robust hydrophobic retention, specialized phases offer enhanced shape selectivity. Phenyl-based columns (e.g., phenyl-hexyl) promote pi-pi interactions between the stationary phase's phenyl rings and the analyte's aromatic system, which can effectively resolve isomers that co-elute on C18 phases. Furthermore, columns specifically engineered for PAH analysis, often featuring unique surface chemistry and bonding density, provide superior resolution for complex mixtures of OH-PAHs. The separation is typically achieved using a gradient elution with a binary mobile phase, commonly consisting of acetonitrile (B52724) or methanol and an aqueous buffer.

Table 1: Representative HPLC Conditions for OH-PAH Isomer Separation This table outlines typical parameters for separating a suite of OH-PAHs, including isomers of this compound.

| Parameter | Description |

|---|---|

| Column | PAH-specific C18 or Phenyl-Hexyl phase (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient Program | Start at 30-40% B, ramp to 95-100% B over 15-25 minutes, hold, then re-equilibrate |

| Column Temperature | 35 - 50 °C |

Gas Chromatography (GC) Coupled with High-Resolution Columns

Gas Chromatography (GC) offers exceptional resolving power for volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is unfeasible due to its low volatility and the presence of a polar hydroxyl group, which causes poor peak shape and thermal degradation. Therefore, a critical prerequisite for GC analysis is a derivatization step.

The most common derivatization procedure involves converting the hydroxyl group into a more volatile and thermally stable trimethylsilyl (TMS) ether. This is typically achieved by reacting the sample extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the TMS-ether of this compound can be effectively separated using high-resolution capillary columns. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used, as their low polarity and high thermal stability are well-suited for separating the derivatized OH-PAHs based on their boiling points and subtle polarity differences. A precisely controlled temperature program is essential for achieving baseline separation from other derivatized isomers and matrix components.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) is the method of choice. This powerful technique significantly enhances peak capacity and resolution by subjecting the effluent from a primary GC column to continuous, rapid separation on a second, shorter column with a different stationary phase.

In a typical GCxGC setup for OH-PAH analysis, a non-polar primary column separates the derivatized compounds based on boiling point. The effluent is then passed through a modulator, which cryo-focuses small fractions and injects them onto a secondary column of different polarity (e.g., a mid-polar 50% phenyl-methylpolysiloxane phase). This orthogonal separation mechanism resolves co-elutions from the first dimension, separating compounds based on both volatility and polarity. The resulting data is visualized as a 2D contour plot, where structurally related compounds like isomers of derivatized this compound appear in ordered patterns, facilitating their identification and isolation from overwhelming matrix interferences.

Spectroscopic and Spectrometric Detection Methods

Following chromatographic separation, sensitive and selective detection is required for accurate quantification and confirmation of this compound.

Fluorescence Detection (FD) and Synchronous Fluorescence Spectrometry (SFS)

The extensive conjugated pi-electron system of this compound makes it naturally fluorescent, a property that can be exploited for highly sensitive detection. When coupled with HPLC (HPLC-FD), fluorescence detection provides excellent sensitivity, often reaching picogram levels. The method's selectivity is derived from the compound's unique excitation and emission wavelengths. By setting the detector to the specific wavelength pair for this compound, many non-fluorescent matrix components are ignored.

Synchronous Fluorescence Spectrometry (SFS) further enhances selectivity. In SFS, both the excitation and emission monochromators are scanned simultaneously while maintaining a constant wavelength difference (Δλ). This approach narrows the spectral bands and can resolve the overlapping fluorescence spectra of closely related isomers, which might be indistinguishable using conventional fluorescence detection. The optimal Δλ is chosen to maximize the signal for the target analyte while minimizing spectral overlap from interferents.

Table 2: Typical Fluorescence Wavelengths for Isomeric Hydroxy-Benzo(b)fluoranthenes this compound is an isomer of hydroxy-benzo(b)fluoranthene. The wavelengths below are representative for this class of compounds.

| Compound Class | Excitation (λex) | Emission (λem) | Optimal Δλ (for SFS) |

|---|---|---|---|

| Hydroxy-Benzo(b)fluoranthene Isomers | 290 - 300 nm | 420 - 435 nm | ~100 nm |

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the unequivocal identification of this compound. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process generates a predictable fragmentation pattern and a distinct molecular ion. For the TMS-ether of this compound (C₂₀H₁₁O-TMS), the molecular ion ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 340.

For ultimate selectivity and sensitivity, especially at ultra-trace levels, tandem mass spectrometry (GC-MS/MS) is employed. This technique operates in Selected Reaction Monitoring (SRM) mode. First, the quadrupole mass filter selects the precursor ion (e.g., m/z 340). This ion is then fragmented in a collision cell, and a second mass filter is set to monitor only for a specific, characteristic product ion. This precursor-to-product ion transition is a highly specific molecular fingerprint, virtually eliminating false positives from matrix background noise.

Table 3: Representative GC-MS/MS Parameters for Derivatized this compound Parameters are for the trimethylsilyl (TMS) ether derivative.

| Parameter | Value | Description |

|---|---|---|

| Analyte | This compound-TMS | The target compound after derivatization. |

| Precursor Ion (m/z) | 340.1 | The molecular ion ([M]⁺) of the TMS derivative. This is selected in the first mass analyzer. |

| Product Ion (m/z) - Quantifier | 325.1 | A primary, abundant fragment ion (e.g., loss of a methyl group, [M-15]⁺) used for quantification. |

| Product Ion (m/z) - Qualifier | 252.1 | A secondary fragment ion used for identity confirmation. |

| Collision Energy (eV) | 20 - 35 | The energy applied in the collision cell to induce fragmentation of the precursor ion. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For complex polycyclic aromatic compounds (PACs) like this compound, LC is essential for separating the analyte of interest from a complex mixture of isomers and matrix components. The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is particularly crucial for the unambiguous identification of compounds in complex samples. In LC-MS/MS, a specific precursor ion corresponding to the molecular weight of this compound is selected, fragmented, and the resulting product ions are detected. This process creates a unique fragmentation pattern, or "fingerprint," for the molecule, which significantly enhances selectivity and reduces background interference, leading to lower detection limits and greater confidence in identification. Techniques such as LC-MS are noted as suitable for the analysis of low molecular weight samples of aryl polymers. europa.eueuropa.eu

The choice of ionization source is critical for the analysis of hydroxylated PAHs. Atmospheric pressure photoionization (APPI) and electrospray ionization (ESI) are commonly employed, with the selection depending on the specific analyte properties and the sample matrix.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to provide a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, it becomes an exceptionally powerful tool for the characterization and quantification of compounds like this compound.

The Q-TOF mass analyzer offers high mass accuracy (typically within 5 ppm) and high resolution, allowing for the determination of the elemental composition of an unknown compound from its exact mass. This capability is invaluable for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas.

A recent study utilizing UPLC-MS-ESI-QTOF analysis on a plant leaf extract identified a related compound, Benz[e]acephenanthrylen-3a-(1h)-ol, 2,3-dihydro. plos.orgnih.gov This demonstrates the technique's ability to detect and tentatively identify novel or unexpected hydroxylated PAH derivatives in highly complex biological matrices. plos.orgnih.gov The high-resolution data obtained from Q-TOF analysis provides a high degree of confidence in the proposed molecular formula, which is a critical first step in the identification of unknown compounds.

Table 1: Illustrative UPLC/Q-TOF MS Data for a Related Benz(e)acephenanthrylene Derivative

| Compound Name | Retention Time (min) | Observed m/z | Proposed Molecular Formula | Reference |

|---|---|---|---|---|

| Benz[e]acephenanthrylen-3a-(1h)-ol, 2,3-dihydro | 57.48 | Not Reported | Not Reported | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry techniques are excellent for detection, quantification, and proposing molecular formulas, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of organic molecules, including this compound. rsc.orgoxinst.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.etnih.gov

For a novel or synthesized compound, a suite of NMR experiments is required to confirm its structure:

¹H NMR: This experiment identifies the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. nih.govnih.gov The spectrum of this compound would show distinct signals for the aromatic protons and the hydroxyl proton.

¹³C NMR: This provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). nih.govnih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically through 2-3 bonds).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for connecting different fragments of the molecule and confirming the substitution pattern on the polycyclic core. oxinst.com

In a study on the synthesis of a related compound, Benz[. a. ]acephenanthrylen-6(7. H. )-one, researchers performed NMR and MS analyses to confirm the structure of the synthesized molecule. researchgate.net A similar comprehensive NMR analysis would be essential to definitively confirm the structure of this compound, verifying the position of the hydroxyl group on the acephenanthrylene (B1206934) skeleton.

Analytical Quality Assurance and Quality Control (QA/QC)

Method Validation and Performance Characteristics (Limits of Detection, Quantification, Recovery)

To ensure that data regarding this compound are reliable and fit for purpose, the analytical method used must be thoroughly validated. adryan.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a key component of any good analytical practice. fda.gov Key performance characteristics that must be evaluated according to international guidelines, such as those from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). elementlabsolutions.comich.org

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as isomers, degradation products, or matrix components. elementlabsolutions.com

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A minimum of five concentration levels is typically recommended to establish linearity. ich.org

Accuracy: The closeness of agreement between the measured value and an accepted reference value. elementlabsolutions.com It is often assessed by analyzing samples spiked with a known amount of the analyte. chromatographyonline.com

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is considered at different levels (e.g., repeatability, intermediate precision). elementlabsolutions.comich.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Table 2: Key Method Validation Parameters for Analyte Quantification

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient indicating how well the concentration-response data fit a straight line. | r² ≥ 0.995 |

| Accuracy (% Recovery) | The percentage of a known amount of added analyte that is recovered by the method. | Typically 80-120% |

| Precision (% RSD) | The relative standard deviation of replicate measurements. | Typically ≤ 15-20% |

| Limit of Detection (LOD) | The lowest concentration that can be reliably distinguished from background noise. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise Ratio ≥ 10 |

Inter-laboratory Harmonization and Certified Reference Materials

The analysis of trace environmental contaminants like PAHs and their derivatives is complex, and results can vary between laboratories due to differences in methodology, instrumentation, and calibration. Inter-laboratory harmonization aims to ensure that results from different laboratories are comparable and reliable. nih.gov This is often achieved through inter-laboratory comparison studies or proficiency testing (PT) programs. acs.orgeuropa.eu In these programs, a central organizer distributes identical samples to multiple laboratories, and the results are statistically compared to assess performance and identify potential systematic errors. europa.eu Such studies have been crucial in improving the quality and comparability of data for priority PAHs across Europe and worldwide. europa.euiaea.org

A cornerstone of quality assurance and inter-laboratory harmonization is the use of Certified Reference Materials (CRMs). micromeritics.comeuropa.eu A CRM is a highly characterized and homogeneous material with a certified value for one or more properties, accompanied by an uncertainty value and a statement of metrological traceability. iageo.com Laboratories use CRMs for several purposes:

Method validation and verification.

Calibration of instruments.

Long-term quality control to monitor the stability and performance of an analytical method. micromeritics.com

Environmental Transformation and Bioremediation Mechanisms of Benz E Acephenanthrylen 6 Ol

Bioremediation Strategies and Microbial Degradation

Bioremediation, the use of living organisms to degrade environmental contaminants, is a key process for the removal of persistent organic pollutants like PAHs. scispace.com For high molecular weight PAHs such as benzo[b]fluoranthene (B1141397), microbial degradation is considered a primary removal mechanism in soil. scispace.commdpi.com

Microbial Communities Involved in PAH Degradation

A diverse range of microorganisms, including bacteria, fungi, and algae, have been shown to degrade PAHs. The initial step in the bacterial degradation of PAHs is typically the oxidation of the aromatic ring by oxygenase enzymes to form dihydrodiols. researchgate.net For hydroxylated PAHs like Benz(e)acephenanthrylen-6-ol, this initial hydroxylation step has already occurred, potentially making them more amenable to further microbial attack and ring cleavage.

Several bacterial species are known for their ability to degrade high molecular weight PAHs. Mycobacterium species have been repeatedly isolated for their capacity to degrade pyrene (B120774) and benzo[a]pyrene (B130552), and some strains can mineralize fluoranthene (B47539). nih.govpjoes.com For instance, Mycobacterium sp. strain PYR-1 was able to degrade over 95% of added fluoranthene within 24 hours. nih.gov A study on the bioremediation of PAH-contaminated soil showed that a consortium of Mycobacterium gilvum, Mycobacterium sp., and Rhodococcus rhodochrous achieved a 59% degradation of a PAH mixture including benzo[b]fluoranthene in 8 days. mdpi.com

Pseudomonas species are also well-known PAH degraders. walshmedicalmedia.com While many are effective against lower molecular weight PAHs, some have been shown to degrade more complex structures. Sphingomonas species are frequently detected in PAH-contaminated soils and have demonstrated broad degradation capabilities. researchgate.net For example, Sphingomonas paucimobilis EPA505 was capable of mineralizing several five-ring PAHs, including benzo[b]fluoranthene. nih.gov

Table 2: Bacterial Species Involved in the Degradation of Benzo[b]fluoranthene and Related PAHs

| Bacterial Genus/Species | PAH Degraded | Key Findings | Reference(s) |

| Mycobacterium sp. | Fluoranthene, Benzo[b]fluoranthene | Capable of rapid degradation and mineralization. | mdpi.comnih.gov |

| Pseudomonas sp. | PAHs | Commonly involved in PAH degradation. | walshmedicalmedia.com |

| Sphingomonas paucimobilis | Benzo[b]fluoranthene | Mineralized 12.5% of radiolabeled benzo[b]fluoranthene. | nih.gov |

| Rhodococcus rhodochrous | Benzo[b]fluoranthene | Part of an effective degrading consortium. | mdpi.com |

Fungi, particularly white-rot fungi, are effective in degrading a wide range of persistent organic pollutants, including PAHs, due to their non-specific extracellular ligninolytic enzymes. diva-portal.org While specific studies on the fungal degradation of this compound are lacking, the ability of fungi to degrade the parent compound suggests a similar potential.

Recent research has also highlighted the role of microalgae in PAH bioremediation. The microalga Selenastrum capricornutum has been shown to efficiently degrade high molecular weight PAHs, including benzo[b]fluoranthene. nih.gov Studies have confirmed the formation of monohydroxylated and dihydrodiol metabolites, indicating that the degradation proceeds through monooxygenase and dioxygenase pathways. nih.gov The ability of this microalga to release extracellular enzymes to degrade these complex PAHs presents a promising avenue for bioremediation. nih.gov

Based on the conducted research, there is no specific information available for the chemical compound “this compound” regarding its environmental transformation and bioremediation mechanisms as outlined in the request. Scientific literature detailing the synergistic effects in co-cultivation systems, specific enzymatic degradation pathways including the roles of monooxygenases and dioxygenases, ring-cleavage mechanisms, enzyme kinetics, or its behavior under natural attenuation and biostimulation could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings strictly focused on “this compound” as the available data is insufficient. Further research on this specific compound is needed to provide the level of detail required for the outlined article structure.

Bioremediation Techniques

Bioaugmentation with Native or Engineered Microorganisms

Bioaugmentation is an environmental remediation strategy that involves the introduction of specific microbial strains or consortia with desired degradation capabilities into a contaminated site to enhance the breakdown of target pollutants. In the context of polycyclic aromatic hydrocarbons (PAHs) like the parent compounds of this compound, this approach has been explored to accelerate remediation processes. The use of microorganisms, either isolated from contaminated sites (native) or genetically engineered for enhanced degradation pathways, is a focal point of research.

Native microorganisms, already adapted to the presence of contaminants, are often isolated from chronically polluted soils or sediments. These indigenous species may possess the enzymatic machinery required for the initial steps of PAH metabolism. The rationale behind using native strains is their inherent resilience and adaptation to the specific environmental conditions of the contaminated site, potentially leading to better survival and activity rates upon re-introduction in larger quantities.

Engineered microorganisms, on the other hand, offer the potential for more targeted and efficient degradation. Genetic modification can be employed to enhance the expression of key enzymes, such as dioxygenases and dehydrogenases, which are crucial for the initial attack on the aromatic ring structure of PAHs. By overexpressing these enzymes or introducing novel catabolic genes, the metabolic capacity of the microorganisms can be significantly increased. However, the application of genetically engineered microorganisms in the field is subject to strict regulatory oversight due to ecological concerns.

Composting and Biopile Applications

Composting and biopiles are ex-situ bioremediation technologies that create controlled environments to foster the microbial degradation of contaminants in excavated soils and sediments. These methods are particularly relevant for treating materials contaminated with organic pollutants, including PAHs.

Composting involves mixing the contaminated soil with organic amendments such as wood chips, manure, or agricultural waste. This process generates a thermophilic environment, where elevated temperatures (typically 50-65°C) accelerate the metabolic activity of a diverse microbial community. The organic amendments serve as a source of carbon and nutrients, stimulating microbial growth and co-metabolism of the target contaminants. The porous structure of the compost matrix also improves aeration, which is essential for the aerobic degradation of many PAHs.

Biopiles are a similar concept but generally operate at lower, mesophilic temperatures. Contaminated soil is excavated and piled in a treatment area, often with the incorporation of aeration systems (e.g., perforated pipes) to ensure a sufficient oxygen supply throughout the pile. Nutrient amendments and moisture control are also key operational parameters. Biopiles are often a more cost-effective option than composting for larger volumes of contaminated soil, though the degradation rates may be slower due to the lower temperatures.

The effectiveness of both composting and biopiles for PAH remediation depends on establishing a robust and active microbial population capable of degrading these complex molecules.

Phytoremediation and Rhizoremediation Approaches

Phytoremediation leverages the ability of plants to remove, contain, or degrade environmental contaminants. Rhizoremediation, a specific type of phytoremediation, focuses on the synergistic relationship between plant roots and rhizosphere microorganisms to break down pollutants in the soil.

For PAH-contaminated sites, certain plant species can enhance the degradation of these compounds through several mechanisms:

Phytostimulation (Rhizodegradation): Plant roots release exudates containing carbohydrates, amino acids, and other organic compounds that stimulate the growth and activity of soil microorganisms, including those capable of degrading PAHs. This is the primary mechanism in rhizoremediation.

Phytodegradation: Some plants can take up and metabolize organic contaminants within their tissues using their own enzymatic systems.

Phytovolatilization: Plants can take up contaminants and release them into the atmosphere in a modified, less toxic form through transpiration.

The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a hotbed of microbial activity. The increased microbial biomass and enzymatic activity in this zone can lead to significantly higher rates of PAH degradation compared to unplanted soil. The selection of appropriate plant species that can tolerate the presence of PAHs and support a robust rhizosphere microbial community is critical for the success of these approaches.

Electrokinetic Bioremediation and Coupled Technologies

Electrokinetic bioremediation is an innovative, often in-situ, technology that combines bioremediation with the application of a low-level direct electric current to the soil. This hybrid approach aims to enhance the transport and bioavailability of contaminants and nutrients, thereby stimulating microbial degradation.

A typical setup involves placing electrodes (anode and cathode) into the contaminated soil. The applied electric field induces several transport phenomena:

Electroosmosis: The movement of bulk soil water, which can transport dissolved contaminants and nutrients towards the electrodes.

Electromigration: The movement of charged ions, including some polar organic compounds and essential nutrients, in the electric field.

By controlling the movement of soil water and dissolved substances, electrokinetic remediation can overcome some of the limitations of traditional bioremediation, such as the poor bioavailability of hydrophobic compounds like PAHs. For instance, surfactants can be introduced and distributed through the soil via electroosmosis to increase the solubility of PAHs, making them more accessible to degrading microorganisms. This technology can be coupled with bioaugmentation or biostimulation to further enhance the remediation process.

Factors Influencing Bioremediation Efficiency

The success of any bioremediation strategy for this compound and other PAHs is contingent upon a variety of environmental and biological factors. Optimizing these parameters is crucial for achieving efficient and complete degradation of the contaminants.

Environmental Parameters (pH, Temperature, Moisture, Aeration)

The physical and chemical conditions of the contaminated site play a pivotal role in regulating microbial activity and, consequently, the rate of bioremediation.

| Parameter | Optimal Range/Condition | Impact on Bioremediation of PAHs |

| pH | 6.0 - 8.0 | Affects microbial enzyme activity and the solubility and bioavailability of contaminants and nutrients. Extreme pH values can inhibit microbial growth. |

| Temperature | Mesophilic (20-40°C) or Thermophilic (50-65°C) | Directly influences microbial metabolic rates. Higher temperatures, within the optimal range for the specific microbial community, generally lead to faster degradation. |

| Moisture | 50-80% of water holding capacity | Essential for microbial life and for dissolving and transporting contaminants and nutrients. Too little water limits microbial activity, while too much can lead to anaerobic conditions. |

| Aeration | Aerobic conditions | The initial enzymatic attack on the stable aromatic rings of PAHs is typically an oxygen-dependent process, requiring molecular oxygen as a co-substrate for dioxygenase enzymes. |

Nutrient Availability and Co-substrate Effects

The availability of essential nutrients and the presence of other organic compounds can significantly influence the bioremediation of PAHs.

Nutrient Availability: Microorganisms require essential nutrients, particularly nitrogen and phosphorus, for growth and metabolism. The high carbon content of PAHs can lead to a nutrient imbalance in contaminated soils. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is a critical factor, and ratios of 100:10:1 to 100:1:0.5 are often targeted for optimal bioremediation. Nutrient amendment, or biostimulation, is a common practice to enhance the degradation of PAHs by stimulating the growth of indigenous microbial populations.

Co-substrate Effects: Co-metabolism is a phenomenon where microorganisms degrade a compound they cannot use as a primary energy or carbon source, in the presence of another compound (the co-substrate) that does support their growth. The degradation of complex, high-molecular-weight PAHs can sometimes be enhanced by the presence of simpler, more easily degradable organic compounds. These co-substrates can stimulate the production of the necessary enzymes for PAH degradation or support the growth of a larger and more active microbial population. The selection of an appropriate co-substrate can be a key factor in the successful bioremediation of recalcitrant compounds.

Bioavailability of this compound in Matrices

The bioavailability of polycyclic aromatic hydrocarbons (PAHs), including hydroxylated derivatives like this compound, in environmental matrices such as soil and sediment is a critical factor governing their fate, transport, and potential for bioremediation. enviro.wiki Bioavailability refers to the fraction of a contaminant that is accessible to be taken up by microbial communities for degradation. enviro.wiki It is not determined by the total concentration of the compound alone but is controlled by a combination of the chemical's properties, the characteristics of the matrix, and the duration of contact (aging). nih.govacs.org

High molecular weight (HMW) PAHs, the class to which this compound belongs, are characterized by low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.cadiva-portal.org This strong sorption significantly reduces their availability to microorganisms. diva-portal.org The process of PAH removal from these matrices is often biphasic, involving an initial period of rapid degradation of the more available fraction, followed by a much slower phase where degradation is limited by the rate at which the compound can desorb from particles and diffuse to the microorganisms. enviro.wiki

Research has shown that the type of particulate matter is a key determinant of bioavailability. A study on Milwaukee Harbor sediment found that PAHs sorbed to the clay/silt fraction were significantly more bioavailable and biodegradable compared to those sorbed on coal-derived particles. nih.gov The PAHs on coal-derived particles exhibited minimal biodegradation and slow release rates, suggesting they are largely sequestered and less of an immediate ecological concern, whereas the PAHs on the clay/silt fraction are more mobile and available for biological interaction. nih.gov

Specific studies on the parent compound, Benzo(b)fluoranthene, provide direct insight into the bioavailability from contaminated soils. An in vivo study measuring uptake in a mouse model determined the oral relative bioavailability factor (RBAF) from soils containing weathered clay target fragments.

Table 1: Oral Relative Bioavailability of Benzo(b)fluoranthene in Test Soils This interactive table summarizes the oral relative bioavailability factor (RBAF) for Benzo(b)fluoranthene, the parent compound of this compound, from specific contaminated soils as determined by in vivo studies. acs.org

| Soil ID | Parent Compound | Mean Oral RBAF (%) |

|---|---|---|

| Site 1 Soil | Benzo(b)fluoranthene | 8% - 14% |

The factors controlling bioavailability are complex and interrelated, as summarized in the table below.

Table 2: Factors Influencing the Bioavailability of PAHs in Environmental Matrices This interactive table outlines the key chemical, physical, and matrix-related factors that control the bioavailability of PAHs like this compound in soil and sediment. enviro.wikinih.govnih.govlandrehab.org

| Factor Category | Specific Factor | Impact on Bioavailability |

|---|---|---|

| Chemical Properties | Hydrophobicity (log Kow) | Higher hydrophobicity leads to stronger sorption and lower bioavailability. |

| Molecular Weight | Higher molecular weight generally corresponds to lower solubility and bioavailability. landrehab.org | |

| Matrix Properties | Organic Carbon Content | Higher organic carbon content increases sorption sites, reducing bioavailability. nih.gov |

| Particle Grain Size | Finer particles (clay/silt) have a larger surface area, which can increase sorption but may also represent a more bioavailable fraction than larger particles. nih.govnih.gov | |

| Particle Composition | Contaminants sorbed to hard, carbonaceous materials (e.g., coal, soot) are less bioavailable than those on amorphous organic matter or clay. nih.gov |

| Process-Related Factors | Aging/Weathering | Longer contact time (aging) allows PAHs to become sequestered within the matrix, decreasing bioavailability. nih.gov |

Identification and Characterization of Biodegradation Intermediates

The microbial degradation of PAHs is the primary mechanism for their removal from contaminated environments. nih.gov For bacteria, the most common aerobic degradation pathway is initiated by the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov This intermediate is then typically rearomatized by a dehydrogenase to produce a diol (a dihydroxylated intermediate). nih.gov Subsequent cleavage of the aromatic ring by other enzymes opens the structure, leading to intermediates that can be funneled into central metabolic pathways like the TCA cycle. nih.gov

While specific degradation pathways for this compound are not extensively detailed, studies on its parent compound, Benzo(b)fluoranthene (B[b]F), have identified several key metabolic intermediates. An investigation using in vitro hepatic S9 preparations successfully isolated and identified major metabolites formed during the biotransformation of Benzo(b)fluoranthene. epa.gov These findings are crucial as they show that this compound itself is a metabolic intermediate in the breakdown of its parent PAH. epa.gov

Further research on the degradation of Benzo(b)fluoranthene by the microalga Selenastrum capricornutum confirmed the formation of both monohydroxylated and dihydrodiol metabolites. nih.gov This indicates the simultaneous activity of both monooxygenase (which incorporates a single oxygen atom) and dioxygenase enzyme systems in the degradation process. nih.gov

The identified intermediates from the metabolism of Benzo(b)fluoranthene are listed below.

Mechanistic Studies of Benz E Acephenanthrylen 6 Ol Biological Interactions

In Vitro Metabolic Transformation Pathways

The biotransformation of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like Benz(e)acephenanthrylen-6-ol, is a critical process that determines their biological activity and potential toxicity. This process is broadly divided into Phase I and Phase II metabolic pathways, which work in concert to detoxify and facilitate the excretion of foreign compounds. nih.gov

Microsomal and Cytosolic Enzyme Systems

The metabolic machinery responsible for transforming compounds like this compound is primarily located within the liver, specifically in cellular compartments known as the microsomes and the cytosol. nih.gov Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes, key players in Phase I metabolism. nih.govlongdom.org Cytosolic fractions of the cell contain various soluble enzymes, including some that are involved in both Phase I and Phase II reactions. nih.govnih.gov

Phase I Biotransformation (Hydroxylation, Epoxidation)

Phase I metabolism involves the introduction or exposure of functional groups, such as hydroxyl (-OH) or epoxide groups, onto the parent molecule. nih.govlongdom.org These reactions are primarily catalyzed by the cytochrome P450 superfamily of enzymes and generally increase the polarity of the compound, preparing it for subsequent Phase II reactions. nih.govwikipedia.org

For PAHs, hydroxylation and epoxidation are critical initial steps in their metabolic activation or detoxification. t3db.ca The formation of dihydrodiols from epoxide intermediates is a common pathway. tandfonline.com For example, the metabolism of the related compound naphtho[1,2,3-mno]acephenanthrylene by rat liver S9 fractions, which contain both microsomal and cytosolic enzymes, resulted principally in the formation of a cyclopenta dihydrodiol. tandfonline.com This indicates that epoxidation of the cyclopenta-ring is a major metabolic route. tandfonline.com

The specific sites of hydroxylation and epoxidation on the this compound molecule would be determined by the regioselectivity of the involved CYP450 enzymes. These initial oxidative steps are often what lead to the formation of reactive intermediates that can interact with cellular macromolecules. t3db.casigmaaldrich.com

Phase II Biotransformation (Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Following Phase I, the modified compounds, now possessing functional groups like hydroxyls, undergo Phase II biotransformation. nih.govlongdom.org This phase involves conjugation reactions where endogenous polar molecules are attached to the xenobiotic, significantly increasing its water solubility and facilitating its excretion from the body. longdom.orgnih.gov The primary Phase II reactions include glucuronidation, sulfation, and glutathione conjugation. nih.govdrughunter.com

Glucuronidation: This is a major pathway where glucuronic acid is transferred to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comuomus.edu.iq Phenolic and alcoholic hydroxyl groups are common sites for O-glucuronidation. uomus.edu.iq

Sulfation: In this process, a sulfonate group is added by sulfotransferases (SULTs), which also increases the polarity of the metabolite. longdom.orguomus.edu.iq Phenolic compounds are often substrates for both glucuronidation and sulfation, with the two pathways sometimes competing. uomus.edu.iq

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this reaction involves the addition of glutathione (GSH) to reactive electrophilic metabolites. drughunter.comuomus.edu.iq This is a crucial detoxification pathway that neutralizes potentially harmful substances. longdom.orguomus.edu.iq

Metabolism studies of related cyclopenta-fused PAHs in mouse embryo fibroblasts have shown the formation of glucuronic acid and sulfate (B86663) conjugated metabolites of dihydrodiols. nih.gov This demonstrates the activity of these Phase II pathways in the biotransformation of this class of compounds.

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes

Cytochrome P450 (CYP450) enzymes are a large family of heme-containing monooxygenases that are central to Phase I metabolism. wikipedia.orgmdpi.com They are responsible for the oxidative metabolism of a vast array of xenobiotics, including PAHs. wikipedia.orgt3db.ca Different CYP450 isoforms exhibit varying substrate specificities and can be induced by exposure to certain chemicals. nih.govfrontiersin.org For example, CYP1A1 and CYP1A2 are known to be involved in the metabolism of many PAHs and other aromatic compounds. nih.gov

The metabolic activation of PAHs into carcinogenic derivatives is often mediated by a sequence of reactions involving CYP450 enzymes and epoxide hydrolase. nih.gov For instance, the well-studied carcinogen benzo[a]pyrene (B130552) is converted to its ultimate carcinogenic form, a diol-epoxide, through successive actions of these enzymes. sigmaaldrich.comnih.gov

Beyond the CYP450 system, other xenobiotic-metabolizing enzymes are also vital. As mentioned, cytosolic enzymes like aldehyde oxidase can contribute to the oxidative metabolism of certain compounds. nih.gov Furthermore, the Phase II enzymes (UGTs, SULTs, GSTs) are critical for the detoxification and elimination of the metabolites produced by Phase I enzymes. nih.govuomus.edu.iq The coordinated action of this entire suite of enzymes determines the ultimate biological fate and impact of a compound like this compound.

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

| Metabolic Phase | Enzyme Superfamily/Family | Cellular Location | Key Reactions |

| Phase I | Cytochrome P450 (CYP) | Microsomes | Hydroxylation, Epoxidation nih.govwikipedia.org |

| Aldehyde Oxidase (AOX) | Cytosol | Oxidation nih.gov | |

| Epoxide Hydrolase | Microsomes | Hydration of epoxides to dihydrodiols nih.gov | |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Microsomes | Glucuronidation drughunter.comuomus.edu.iq |

| Sulfotransferases (SULTs) | Cytosol | Sulfation longdom.orguomus.edu.iq | |

| Glutathione S-transferases (GSTs) | Cytosol/Microsomes | Glutathione Conjugation drughunter.comuomus.edu.iq |

Molecular Mechanisms of Cellular and Subcellular Interactions

DNA Adduct Formation and Repair Mechanisms

One of the most significant consequences of the metabolic activation of PAHs is the formation of DNA adducts. wikipedia.org These occur when reactive metabolites, such as diol-epoxides, covalently bind to DNA. sigmaaldrich.com This binding can distort the DNA helix, interfere with replication, and lead to mutations, which are critical events in the initiation of carcinogenesis. nih.govwikipedia.org The N7 position of guanine (B1146940) and the N3 and N7 positions of adenine (B156593) are particularly nucleophilic and susceptible to adduct formation. wikipedia.org

The formation of DNA adducts is a biomarker of exposure to a potential carcinogen. wikipedia.org For many PAHs, the levels of DNA adducts have been correlated with their carcinogenic potency. nih.gov These bulky adducts can persist in the genome if not repaired, leading to long-term damage. nih.gov

Cells possess sophisticated DNA repair mechanisms to counteract the damage caused by adducts. sigmaaldrich.comwikipedia.org The primary pathway for removing bulky DNA adducts formed by PAH metabolites is Nucleotide Excision Repair (NER). nih.govnih.gov

Nucleotide Excision Repair (NER) involves several key steps:

Damage Recognition: The distortion in the DNA helix caused by the bulky adduct is recognized by a complex of proteins, including XPC-hHR23B in the global genome repair sub-pathway. sigmaaldrich.comadebalilab.org

Incision: Endonucleases are recruited to the site of damage and make incisions on the damaged DNA strand on both sides of the adduct. nih.gov

Excision: The segment of DNA containing the adduct is removed. nih.gov

Synthesis: DNA polymerase fills in the gap using the undamaged strand as a template. sigmaaldrich.com

Ligation: DNA ligase seals the final nick in the DNA backbone, completing the repair process. wikipedia.org

If these repair mechanisms are overwhelmed or deficient, the persistence of DNA adducts can lead to mutations during DNA replication, potentially initiating the process of cancer development. wikipedia.org Other repair pathways, such as Base Excision Repair (BER) and Homologous Recombination (HR), are also crucial for maintaining genomic integrity but are generally involved in repairing other types of DNA damage. nih.govnih.gov

Table 2: DNA Repair Pathways for Adducts

| Repair Pathway | Type of Damage Repaired | Key Proteins/Enzymes Involved |

| Nucleotide Excision Repair (NER) | Bulky DNA adducts, UV damage sigmaaldrich.comnih.gov | XPC, TFIIH, XPA, RPA, ERCC1-XPF, XPG, DNA polymerase, DNA ligase sigmaaldrich.comadebalilab.org |

| Base Excision Repair (BER) | Damaged single bases, single-strand breaks wikipedia.orgnih.gov | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase wikipedia.org |

| Homologous Recombination (HR) | Double-strand breaks wikipedia.orgnih.gov | RAD51, BRCA1, BRCA2 |

| Non-Homologous End Joining (NHEJ) | Double-strand breaks wikipedia.orgnih.gov | Ku70/80, DNA-PKcs, DNA Ligase IV wikipedia.org |

Interference with DNA Replication and Cell Division

The interaction of polycyclic aromatic hydrocarbons (PAHs) and their metabolites with genetic material is a cornerstone of their biological activity. While direct studies on this compound are limited, the behavior of its parent compound, Benz(e)acephenanthrylene (B(e)A), and its other metabolic derivatives provide significant insights into its potential to interfere with DNA replication and cell division.

Metabolic activation of PAHs is a critical step in their genotoxicity. Research on B(e)A has shown that it is metabolized by microsomal enzymes into several products, including dihydrodiols. Specifically, Aroclor 1254-induced rat liver microsomes metabolize B(e)A into B(e)A-1,2-dihydrodiol, B(e)A-3,4-dihydrodiol, and B(e)A-5,6-dihydrodiol. wikipedia.orgcore.ac.uk These metabolites, and potentially this compound, can be further processed to form highly reactive diol epoxides, which are known to form covalent adducts with DNA. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. europa.eu

The mutagenic potential of the parent compound, B(e)A, has been demonstrated in various systems. In Salmonella typhimurium and Chinese hamster V79 cells, B(e)A has been shown to be an active gene mutagen. core.ac.uk The formation of DNA adducts by reactive metabolites can cause the DNA polymerase to stall or insert an incorrect base during replication, leading to point mutations or frameshift mutations. Such genetic alterations can affect the function of crucial genes that regulate the cell cycle, such as tumor suppressor genes and proto-oncogenes. europa.eu For instance, damage to the p53 tumor suppressor gene, a key regulator of the cell cycle and apoptosis, is a common event in PAH-induced carcinogenesis. nih.gov

Furthermore, significant DNA damage can trigger cell cycle checkpoints, leading to a temporary arrest in cell division to allow for DNA repair. However, if the damage is too extensive or irreparable, it can induce apoptosis (programmed cell death) or senescence (irreversible cell cycle arrest). europa.eu Conversely, if these checkpoints are bypassed due to mutations in checkpoint genes, cells with damaged DNA may continue to divide, propagating the genetic errors and contributing to genomic instability, a hallmark of cancer. nih.gov While direct evidence for this compound is not available, its structural similarity to other genotoxic PAH metabolites suggests it could contribute to these disruptive effects on DNA replication and cell division.

Receptor Binding and Signaling Pathway Modulation

The biological effects of many PAHs are mediated through their interaction with specific cellular receptors, most notably the Aryl Hydrocarbon Receptor (AhR). wikipedia.org The AhR is a ligand-activated transcription factor that, upon binding with a suitable ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov This binding event initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450s (CYP1A1, CYP1B1), which are involved in the metabolic activation of PAHs themselves. wikipedia.orgnih.gov

While direct binding studies of this compound to the AhR are not extensively documented, it is well-established that many hydroxylated PAHs can act as ligands for this receptor. nih.gov The binding affinity and subsequent activation of the AhR can vary significantly depending on the structure of the PAH derivative. nih.gov Activation of the AhR signaling pathway can have pleiotropic effects beyond metabolic enzyme induction. For example, sustained AhR activation is linked to disruptions in cell proliferation, differentiation, and apoptosis, contributing to the toxic and carcinogenic effects of its ligands. nih.gov

The AhR signaling pathway can also cross-talk with other critical cellular signaling pathways. For instance, there is evidence of interaction between the AhR and the estrogen receptor alpha, which could have implications for endocrine disruption. wikipathways.org Moreover, AhR activation has been shown to influence inflammatory responses through the modulation of cytokine expression, such as the chemokine CCL1. wikipathways.org Given that exposure to the parent compound, B(e)A, has been associated with markers of inflammation, it is plausible that this compound could contribute to these effects through AhR-mediated or other signaling pathways. qut.edu.au

Oxidative Stress Induction and Antioxidant Responses

A significant mechanism of toxicity for many PAHs and their metabolites is the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.com

The metabolic activation of PAHs by cytochrome P450 enzymes can be a major source of ROS. This process can uncouple the P450 catalytic cycle, leading to the production of superoxide (B77818) anions. Furthermore, some PAH metabolites, particularly quinones, can undergo redox cycling, a process in which they are repeatedly reduced by cellular reductases and then re-oxidized by molecular oxygen, generating a continuous stream of superoxide radicals and other ROS. nih.gov These ROS can inflict damage on cellular macromolecules, including lipids, proteins, and DNA. Oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is a mutagenic lesion that can lead to G to T transversions, a common mutation found in tumors. nih.gov

Studies on the parent compound, Benz(e)acephenanthrylene (B(e)A), have shown that it can induce cytotoxicity and DNA damage in human skin cells upon exposure to UVA radiation, a process linked to the generation of ROS. researchgate.net This suggests that B(e)A and its derivatives, likely including this compound, can participate in phototoxicity, where light energy exacerbates the generation of ROS.

In response to increased oxidative stress, cells activate antioxidant defense mechanisms. These include enzymatic antioxidants such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, as well as non-enzymatic antioxidants like glutathione (GSH) and vitamin E. medcraveonline.commdpi.com These systems work to neutralize ROS and repair oxidative damage. However, overwhelming or prolonged exposure to ROS-generating compounds like PAH metabolites can deplete these defenses, leading to cellular injury and contributing to the pathological processes initiated by these compounds. nih.gov

Comparative Biological Activity Studies with Parent PAHs and Other Derivatives

The biological activity of a specific PAH metabolite is best understood in the context of its parent compound and other related derivatives. Comparative studies are crucial for elucidating structure-activity relationships and identifying the most potent and hazardous compounds within this chemical class.

Studies on the mutagenicity of cyclopenta-fused isomers of benz(a)anthracene (B33201) have provided valuable comparative data. In S. typhimurium, Benz(e)acephenanthrylene (B(e)A), along with Benz(j)aceanthrylene (B(j)A) and Benz(l)aceanthrylene (B(l)A), were found to be significantly more mutagenic than Benz(k)acephenanthrylene (B(k)A) and the well-characterized carcinogen Benzo(a)pyrene (B(a)P). core.ac.uk This suggests that the specific arrangement of the fused rings in B(e)A contributes to its high mutagenic potential.

The metabolic profile of a PAH is a key determinant of its biological activity. The metabolism of B(e)A by rat liver microsomes yields several dihydrodiol metabolites, with metabolism occurring on the cyclopenta ring. core.ac.uk The formation of these specific metabolites is a critical activation step.

The following table summarizes the mutagenic activity of B(e)A in comparison to other PAHs in Salmonella typhimurium TA100.

| Compound | Optimal Protein Concentration for Mutagenesis (mg/plate) | Relative Mutagenicity |

| Benz(e)acephenanthrylene (B(e)A) | 0.5 | High |

| Benz(j)aceanthrylene (B(j)A) | 0.5 | High |

| Benz(l)aceanthrylene (B(l)A) | 0.5 | High |

| Benz(k)acephenanthrylene (B(k)A) | 1.5 | Moderate |

| Benzo(a)pyrene (B(a)P) | 1.5 | Moderate |

| Data adapted from studies on cyclopenta-fused isomers of benz(a)anthracene. core.ac.uk |

The following table lists the major metabolites identified from the microsomal metabolism of Benz(e)acephenanthrylene.

| Parent Compound | Identified Metabolites |

| Benz(e)acephenanthrylene (B(e)A) | B(e)A-1,2-dihydrodiol |

| B(e)A-3,4-dihydrodiol | |

| B(e)A-5,6-dihydrodiol | |

| Data from studies using Aroclor 1254-induced rat liver microsomes. wikipedia.orgcore.ac.uk |

Computational Chemistry and Modeling of Benz E Acephenanthrylen 6 Ol

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Predictive Models for Environmental Fate Parameters

Predictive models for the environmental fate of Benz(e)acephenanthrylen-6-ol are crucial for understanding its persistence, transport, and distribution in various environmental compartments. These models often rely on Quantitative Structure-Property Relationships (QSPRs) and multimedia environmental fate models.

For OH-PAHs, environmental fate is governed by processes such as volatilization, partitioning between air, water, soil, and sediment, as well as degradation through photolysis and microbial action. researchgate.net Computational tools like the US EPA's Estimation Programs Interface (EPI) Suite can be used to estimate key physical-chemical properties that influence these processes. pnas.org Although specific data for this compound is not available, the table below illustrates the types of parameters that would be predicted for it based on its structure, using models developed for the broader class of PAHs and their derivatives.

Table 1: Predicted Environmental Fate Parameters for a Representative OH-PAH

| Parameter | Predicted Value Range | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 4.0 - 6.0 | Indicates a tendency to sorb to organic matter in soil and sediment. |

| Water Solubility | Low (mg/L to µg/L range) | Limits dissolution in water and enhances partitioning to particulate matter. |

| Vapor Pressure | Low | Suggests it is semi-volatile and can exist in both gas and particle phases in the atmosphere. |

| Henry's Law Constant | Low to Moderate | Governs the partitioning between air and water. |

| Atmospheric Half-life (reaction with OH radicals) | Hours to days | Indicates potential for atmospheric degradation and limits long-range transport. acs.orgcopernicus.org |

Multimedia environmental fate models, such as fugacity-based models, can be employed to simulate the distribution of compounds like this compound. pnas.org These models use the predicted physical-chemical properties along with environmental parameters (e.g., temperature, wind speed) to estimate concentrations in air, water, soil, and biota. researchgate.netpnas.org For instance, models have been used to reconcile emissions and environmental residue levels of PAHs in specific regions, highlighting the importance of including processes like evaporative emissions from contaminated sites. pnas.org

Models for Biological Activity (e.g., enzyme affinity, genotoxicity potential)

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemicals, including the potential for enzyme affinity and genotoxicity of this compound. mdpi.cominsilico.eu These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific biological endpoint. conicet.gov.arscienceopen.com

Enzyme Affinity: The biological effects of many PAHs and OH-PAHs are mediated through their interaction with receptors like the aryl hydrocarbon receptor (AHR). mdpi.com Affinity for AHR is a key initiating event for the expression of metabolic enzymes, such as cytochrome P450s (CYPs). oup.com QSAR models have been developed to predict the AHR activity of PAHs and related compounds. mdpi.com These models often use molecular descriptors such as:

Molecular Polarizability: Relates to the compound's ability to form non-covalent van der Waals interactions with the receptor. mdpi.com

Electronic Properties (e.g., HOMO/LUMO energies): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a compound's reactivity and ability to participate in charge-transfer interactions. acs.org

Topological and Shape Indices: These descriptors quantify aspects of the molecular structure like size, shape, and branching. insilico.eu

Studies on other OH-PAHs have shown that their binding affinity to enzymes like catalase can be predicted using molecular docking simulations, which calculate the binding energy and identify key interactions such as hydrogen bonds and van der Waals forces. core.ac.uk

Genotoxicity Potential: The genotoxicity of PAHs often arises from their metabolic activation to reactive intermediates that can bind to DNA. nih.gov In silico models can predict the mutagenic potential of PAH derivatives. acs.orgnih.gov These models can be classification-based (predicting if a compound is mutagenic or not) or regression-based (predicting the potency of the mutagenic effect). conicet.gov.aracs.org Key approaches include:

Metabolic Activation Simulation: Quantum mechanics/molecular mechanics (QM/MM) methods can simulate the interaction of a compound with metabolic enzymes like CYP1A1 to predict the formation of mutagenic metabolites, such as epoxides. nih.gov

Descriptor-Based QSAR: These models use descriptors related to electronic structure and molecular geometry to predict mutagenicity. For example, the energy of the HOMO and LUMO (ϵ-HOMO and ϵ-LUMO) and the HOMO-LUMO gap are often important predictors. acs.org

The table below presents a hypothetical QSAR model for predicting mutagenicity, based on models developed for other PAHs.

Table 2: Example of a QSAR Model for Predicting Genotoxicity

| Model Endpoint | Equation Structure | Key Molecular Descriptors |

| Mutagenicity (logTA100) | logTA100 = c0 + c1D1 + c2D2 + ... | ϵ-HOMO, ϵ-LUMO, Molecular Weight, Shape Indices |

| Classification (Mutagen/Non-mutagen) | Logistic Regression Model | Principal Components derived from multiple descriptors |

In Silico Prediction of Metabolic Pathways and Products

The metabolism of PAHs is a critical factor in their toxicity, as it can lead to either detoxification or bioactivation. oup.com Cytochrome P450 (CYP) enzymes, particularly from the CYP1 family, play a central role in the initial oxidation of PAHs. oup.comnih.gov For this compound, as an OH-PAH, it could be a primary metabolite of the parent PAH, Benz(e)acephenanthrylene, or it could undergo further Phase II metabolism (e.g., conjugation with glucuronic acid or sulfate).

In silico tools can predict the likely sites of metabolism on a molecule and the resulting products.

Metabolite Prediction Software: Tools like Biotransformer can predict the metabolic fate of a compound by applying a library of known biotransformation rules. oup.com For a parent PAH, this can predict the formation of various hydroxylated derivatives, including this compound.

Reactivity Models: Computational chemistry can be used to predict the most likely sites for enzymatic attack. Approaches based on density functional theory (DFT) can calculate the stability of intermediate radicals or the average local ionization energy (ALIE) at different positions on the aromatic ring system to predict where oxidation is most likely to occur. acs.orgnih.gov Studies have shown that thermodynamic stability of the resulting OH-PAH adducts is a good predictor of the major transformation products. acs.org

Environmental Fate and Transport Modeling

Environmental fate and transport models simulate the movement and transformation of chemicals in the environment on a larger scale. frontiersin.orgacs.org These models integrate the physical-chemical properties of the compound with characteristics of the environment to predict its distribution and persistence. copernicus.orgcopernicus.org

For a semi-volatile compound like this compound, these models would consider several key processes:

Atmospheric Transport: Models like the global 3-D chemical transport model GEOS-Chem can simulate the long-range atmospheric transport of PAHs. acs.org These models account for gas-particle partitioning, chemical degradation in the atmosphere (e.g., reaction with OH radicals), and deposition (wet and dry). copernicus.orgacs.org

Multimedia Distribution: Multimedia models can describe the transport and fate of PAHs across air, soil, and water compartments. pnas.org They can help identify important sources, pathways, and environmental sinks for these pollutants. researchgate.netpnas.org

Watershed-Scale Modeling: Models like the Soil and Water Assessment Tool (SWAT) have been adapted to simulate the fate and transport of PAHs within a watershed, considering processes like surface runoff and infiltration. researchgate.net